![molecular formula C22H16Cl3NS B2600611 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole CAS No. 681217-88-9](/img/structure/B2600611.png)
1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole
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Description
1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as CBR-5884 and is classified as a novel indole-based small molecule.
Scientific Research Applications
Synthesis and Functionalization
- Indole Derivatives Synthesis : Indole compounds, including variants like 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole, are key in synthesizing biologically active compounds. Classic methods like Fisher indole synthesis and more modern palladium-catalyzed reactions play a crucial role in their formation, highlighting their importance in organic chemistry and drug development (Cacchi & Fabrizi, 2005).
Material Science
- Electrochromic Properties : Indole-based polymers demonstrate significant electrochromic properties. Research on novel monomers like 1-metyl-2,3-di(thiophen-2-yl)-1H-indole (DTI) has led to insights on color-changing materials useful in electronic displays and smart windows (Carbas, Kıvrak, & Kavak, 2017).
Molecular Structure Analysis
- Structure Elucidation : Indole derivatives are studied for their molecular structure, often using techniques like X-ray diffraction. Such analyses contribute to a better understanding of their chemical properties and potential applications (Geetha et al., 2019).
Organic Synthesis Techniques
Catalytic Reactions : The use of catalysts like ferric(III) chloride and palladium in synthesizing indole derivatives, including thiocyanation reactions, has been explored. These methods offer advantages like high conversions and cleaner reaction profiles, essential in pharmaceutical synthesis (Yadav et al., 2005).
Synthesis of Indoles : Various synthesis methods, such as triazene-directed C-H annulation, have been developed for indoles. These methods are crucial for creating complex molecules efficiently and with greater control (Wang, Sun, Fang, & Huang, 2013).
Pharmaceutical Applications
- Drug Synthesis : Indoles are integral in synthesizing various drugs due to their pharmacological properties. Studies like those on substituted thiopyrano[2,3,4-c,d]indoles have led to the development of potent inhibitors for applications like 5-lipoxygenase inhibition (Hutchinson et al., 1993).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(3,4-dichlorophenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3NS/c23-18-7-3-1-5-16(18)12-26-13-22(17-6-2-4-8-21(17)26)27-14-15-9-10-19(24)20(25)11-15/h1-11,13H,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCKSVNUOJMIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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